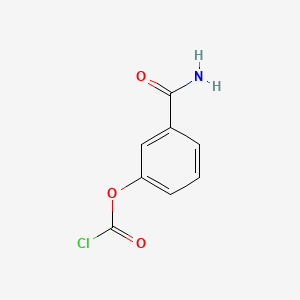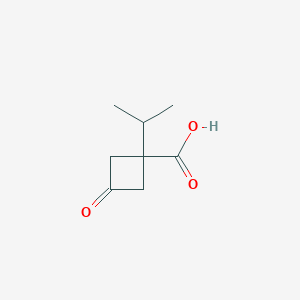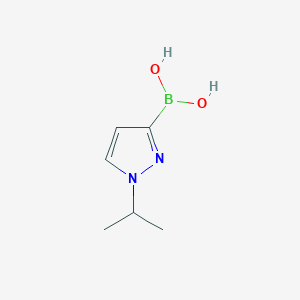
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (1-Isopropyl-1H-pyrazol-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation can lead to borate esters .
Applications De Recherche Scientifique
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The specific molecular targets and pathways involved depend on the particular application and the structure of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isopropyl-1H-pyrazol-5-ylboronic acid
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H11BN2O2 |
|---|---|
Poids moléculaire |
153.98 g/mol |
Nom IUPAC |
(1-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5,10-11H,1-2H3 |
Clé InChI |
MAWSFQQPVMKLRI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


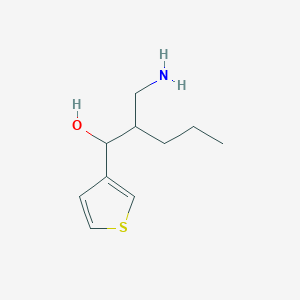
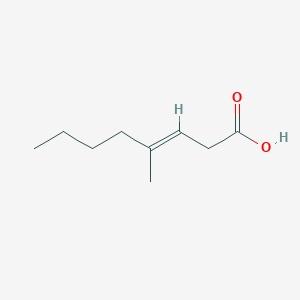
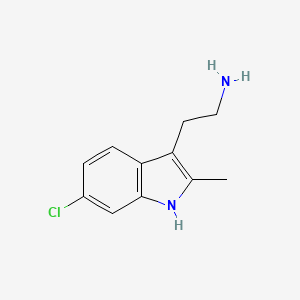


![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)


